Ethyl 4-(4-chloro-3-nitrobenzenesulfonamido)benzoate
Description
Ethyl 4-(4-chloro-3-nitrobenzenesulfonamido)benzoate is a chemical compound with the molecular formula C15H13ClN2O6S and a molecular weight of 384.79 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a benzoate ester linked to a sulfonamide group .
Properties
IUPAC Name |
ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c1-2-24-15(19)10-3-5-11(6-4-10)17-25(22,23)12-7-8-13(16)14(9-12)18(20)21/h3-9,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEYHHZKLIIEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-3-nitrobenzenesulfonamido)benzoate typically involves the esterification of 4-(4-chloro-3-nitrobenzenesulfonamido)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography would be essential for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-3-nitrobenzenesulfonamido)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: The major product would be Ethyl 4-(4-amino-3-nitrobenzenesulfonamido)benzoate.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Ethyl 4-(4-chloro-3-nitrobenzenesulfonamido)benzoate has been studied for its antimicrobial properties. Research indicates that compounds with sulfonamide groups can exhibit significant antibacterial activity against a range of pathogens. The presence of the nitro group enhances the compound's effectiveness by potentially disrupting bacterial DNA synthesis .
1.2 Drug Development
The compound serves as a precursor for synthesizing various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases, particularly those related to bacterial infections and cancer. The sulfonamide moiety is known for its ability to inhibit enzymes critical for bacterial growth, making it a candidate for further drug design .
Agricultural Applications
2.1 Herbicide Development
this compound has potential applications in developing herbicides. Its structural characteristics allow it to interact with plant growth regulators, making it suitable for creating selective herbicides that can control weed growth without harming crops. Studies have shown that similar compounds can effectively inhibit specific biochemical pathways in plants .
2.2 Pesticide Formulations
In addition to herbicides, this compound may also be utilized in formulating pesticides. Its ability to disrupt metabolic processes in pests can be harnessed to create effective pest control agents, thereby contributing to sustainable agricultural practices .
Materials Science
3.1 Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the properties of the resulting materials. Research into copolymerization techniques shows promise for developing materials with improved thermal stability and mechanical strength .
3.2 Coatings and Adhesives
this compound can be used as an additive in coatings and adhesives, providing enhanced adhesion properties and resistance to environmental degradation. This application is particularly relevant in industries where durability and longevity are critical .
Case Studies
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chloro-3-aminobenzenesulfonamido)benzoate
- Ethyl 4-(4-chloro-3-thiolbenzenesulfonamido)benzoate
- Ethyl 4-(4-chloro-3-methylbenzenesulfonamido)benzoate
Uniqueness
Ethyl 4-(4-chloro-3-nitrobenzenesulfonamido)benzoate is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity .
Biological Activity
Ethyl 4-(4-chloro-3-nitrobenzenesulfonamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its efficacy and mechanisms of action.
Synthesis of this compound
The synthesis of this compound typically involves several steps, including the formation of the sulfonamide group and subsequent esterification. The general synthetic pathway can be summarized as follows:
- Starting Materials : The synthesis begins with the reaction of 4-chloro-3-nitrobenzenesulfonamide with ethyl benzoate.
- Reagents : Common reagents include coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
- Purification : The final product is purified using column chromatography.
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various strains of bacteria. In a study assessing its effectiveness, the compound demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. This suggests that the compound may be a candidate for further development as an antibacterial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Bacillus subtilis | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antitumor Activity
In addition to its antibacterial properties, this compound has shown promise in antitumor studies. It was observed to inhibit the proliferation of cancer cell lines, including prostate cancer cells (PC-3). The mechanism appears to involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Protein Interactions : The sulfonamide moiety may interfere with protein functions critical for bacterial growth and cancer cell proliferation.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The nitro group in the structure may contribute to increased oxidative stress within cells, further promoting apoptosis in tumor cells.
Study on Antibacterial Efficacy
A recent study published in Molecules evaluated various derivatives of sulfonamide compounds, including this compound. The results indicated that modifications to the aromatic ring significantly influenced antibacterial activity. The presence of electron-withdrawing groups like chlorine enhanced potency against bacterial strains compared to other derivatives with electron-donating substituents .
Antitumor Research Findings
Another significant study focused on the antitumor effects of this compound on prostate cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis showed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
